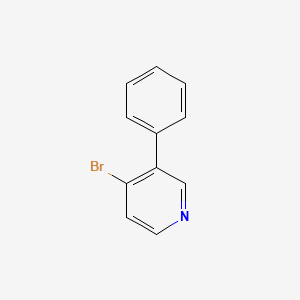

4-Bromo-3-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQXGXWAGCCGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376593 | |

| Record name | 4-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440112-20-9 | |

| Record name | 4-Bromo-3-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-phenylpyridine

Introduction

4-Bromo-3-phenylpyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a phenyl group on the pyridine core, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the phenyl group influences the molecule's steric and electronic properties. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each synthetic strategy, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for a given application.

Retrosynthetic Strategies and Core Synthesis Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic viewpoints. The most common and practical strategies involve either the formation of the C-C bond between the pyridine and phenyl rings at a late stage, the introduction of the bromine atom onto a pre-formed 3-phenylpyridine core, the conversion of a functional group at the 4-position to a bromide, or the construction of the pyridine ring itself with the desired substituents. This guide will focus on four primary and field-proven synthetic approaches:

-

Suzuki-Miyaura Cross-Coupling: Forging the Phenyl-Pyridine Bond

-

Regioselective Bromination of 3-Phenylpyridine: Direct C-H Functionalization

-

The Sandmeyer Reaction: A Classic Approach from an Amino Precursor

-

Pyridine Ring Construction: Building the Core via the Kröhnke Synthesis

Each of these routes offers unique advantages and presents specific challenges, which will be discussed in detail in the following sections.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its high efficiency, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2] This palladium-catalyzed reaction is arguably the most versatile and widely employed method for the synthesis of biaryl compounds, including this compound.

Retrosynthetic Analysis

The most direct Suzuki-Miyaura approach to this compound involves the coupling of a di-halogenated pyridine with phenylboronic acid. The key challenge in this strategy is achieving regioselectivity, as the two halogen atoms on the pyridine ring may exhibit different reactivities.

A plausible retrosynthetic disconnection is shown below:

Sources

An In-depth Technical Guide to 4-Bromo-3-phenylpyridine: Physicochemical Properties and Synthetic Strategies for Drug Discovery

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Bromo-3-phenylpyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document delves into the core chemical characteristics of the molecule, outlines detailed synthetic protocols, and explores its relevance as a scaffold in medicinal chemistry.

Introduction: The Significance of the Phenylpyridine Scaffold

The phenylpyridine structural motif is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] The fusion of a pyridine ring and a phenyl group creates a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom, as in this compound, offers a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making it an attractive building block for the synthesis of novel therapeutic agents.[1] This guide will focus specifically on the 4-bromo-3-phenyl isomer, providing a detailed analysis of its chemical identity and potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. While experimental data for this compound is not extensively documented in publicly available literature, this section consolidates available information and provides well-established analytical protocols for its characterization.

Core Properties

| Property | Value/Information | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 440112-20-9 | [3][4][5][6] |

| Molecular Formula | C₁₁H₈BrN | [3][4][5] |

| Molecular Weight | 234.09 g/mol | [3][4] |

| Appearance | Likely a solid at room temperature | Inferred from isomer data |

| Melting Point | Estimated: 49-50 °C | Based on isomer data[7] |

| Boiling Point | Estimated: ~293 °C at 760 mmHg | Based on isomer data[7] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General chemical principles |

| pKa | Estimated to be in the range of 4-5 for the pyridinium ion. | General chemical principles |

Note: Some physical properties are estimated based on the data available for the isomeric compound 3-Bromo-4-phenylpyridine due to the limited experimental data for this compound.

Spectroscopic Data and Characterization Protocols

Expected ¹H NMR (400 MHz, CDCl₃) Spectrum: The proton NMR spectrum is expected to show distinct signals for the pyridine and phenyl protons. The pyridine protons will likely appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns dictated by the substitution. The phenyl protons will typically resonate in the aromatic region (δ 7.2-7.8 ppm).

Expected ¹³C NMR (100 MHz, CDCl₃) Spectrum: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbon atom attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Expected FT-IR Spectrum: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).[8][9]

Protocol for FT-IR Data Acquisition:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide or analyze as a thin film on a salt plate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Expected Mass Spectrum: The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[10] Fragmentation may involve the loss of the bromine atom and cleavage of the pyridine or phenyl ring.

Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Synthesis and Reactivity

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. Understanding its reactivity is key to its utility as a synthetic intermediate.

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds and is the most logical approach for the synthesis of this compound.[11] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

General Synthetic Protocol:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,4-dibromopyridine (1.0 eq), phenylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. To this mixture, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring and the presence of the bromine substituent.

Caption: Reactivity profile of this compound.

-

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNA_r). The bromine atom at the 4-position is activated towards displacement by nucleophiles, a reaction that is generally more favorable at the 2- and 4-positions of the pyridine ring compared to the 3-position.

-

Cross-Coupling Reactions: The C-Br bond serves as an excellent handle for further functionalization via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of diverse compound libraries for drug discovery.

Applications in Drug Development

The 3-phenylpyridine scaffold is a cornerstone in the design of various therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Numerous studies have highlighted the potential of 3-arylpyridine derivatives as anticancer agents. For instance, compounds with a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine core have been shown to inhibit tubulin polymerization, a validated target in cancer therapy. The ability to readily modify the 4-position of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.

Anti-inflammatory and Other Therapeutic Areas

The phenylpyridine motif is also present in compounds investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1] Furthermore, the versatility of the this compound core allows for its incorporation into a wide range of molecular architectures, making it a valuable starting point for the discovery of novel inhibitors for various biological targets.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its synthesis is readily achievable through established cross-coupling methodologies, and its reactivity profile allows for diverse functionalization. The 3-phenylpyridine scaffold is a proven pharmacophore, and the 4-bromo substituent provides a strategic point for modification to explore structure-activity relationships and develop novel therapeutic agents. This guide provides a foundational understanding of the key physicochemical properties and synthetic strategies for this compound, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.

References

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.).

- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. (2025, August 5).

- Pyridine, 3-bromo- - the NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.).

- 3-bromo-4-phenylpyridine - M

- 3-Phenylpyridine | C11H9N | CID 13886. (n.d.). PubChem.

- 4-Bromo-3-methylpyridine | CAS#:10168-00-0 | Chemsrc. (2025, August 27).

- 4-Phenylpyridine 97 939-23-1. (n.d.). Sigma-Aldrich.

- 3-BROMO-4-PHENYLPYRIDINE | 88345-89-5. (2025, July 16). ChemicalBook.

- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.).

- 3-Phenylpyridine(1008-88-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Phenylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- FIG. 4. Absorption spectrum of fac-tris(2-phenylpyridine)-Iridium(III)... (n.d.).

- Absorption spectrum of fac-tris(2-phenylpyridine)-iridium(iii) or... (n.d.).

- This compound|440112-20-9. (n.d.). Debyesci.

- This compound,(CAS# 440112-20-9). (n.d.). Sinfoo Biotech.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:440112-20-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. 3-BROMO-4-PHENYLPYRIDINE | 88345-89-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Pyridine, 3-bromo- [webbook.nist.gov]

- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-phenylpyridine (CAS No. 440112-20-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-3-phenylpyridine, a valuable heterocyclic building block in organic synthesis. With full editorial control, this document is structured to deliver scientifically sound and practical information, moving beyond a rigid template to offer in-depth insights into its synthesis, properties, reactivity, and applications.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a phenyl group at the 3-position and a bromine atom at the 4-position of the pyridine ring. This specific arrangement of substituents dictates its reactivity and utility as a chemical intermediate.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 3-Bromo-4-phenylpyridine (Isomer) | Source(s) |

| CAS Number | 440112-20-9 | 88345-89-5 | [1][2] |

| Molecular Formula | C₁₁H₈BrN | C₁₁H₈BrN | [2][3] |

| Molecular Weight | 234.09 g/mol | 234.09 g/mol | [4][5] |

| Appearance | Solid (predicted) | Solid, powder | [2][5] |

| Melting Point | Not available | 49-50 °C | [6] |

| Boiling Point | Not available | 293 °C | [6] |

| Density | Not available | 1.426 g/cm³ | [6] |

| Storage | Inert atmosphere, 2-8°C | Sealed in dry, 2-8°C | [2] |

Note: Definitive experimental data for the melting and boiling points of this compound were not found in the surveyed literature. The data for the isomer 3-Bromo-4-phenylpyridine is provided for estimation purposes.

Synthesis of this compound

A plausible and efficient synthetic strategy is the Suzuki-Miyaura coupling of a suitable bromopyridine with phenylboronic acid. Given the substitution pattern, a likely starting material would be a di-substituted pyridine that allows for the selective introduction of the phenyl group.

Alternatively, a Stille coupling, which has been successfully employed for the synthesis of the related isomer 3-(4'-bromophenyl)pyridine, presents a viable route.[7] This would involve the reaction of an organotin reagent with a brominated pyridine precursor.

A generalized Negishi coupling approach, known for its functional group tolerance, could also be employed, reacting an organozinc reagent with a suitable brominated pyridine derivative.[8][9]

Proposed Synthetic Protocol via Suzuki-Miyaura Coupling

This protocol is a proposed method based on general procedures for Suzuki-Miyaura reactions involving bromopyridines.[10][11] Optimization may be required.

Diagram 1: Proposed Suzuki-Miyaura Synthesis of this compound

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Materials:

-

3,4-Dibromopyridine

-

Phenylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)

-

Anhydrous Toluene and degassed Water (e.g., 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add 3,4-dibromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous toluene and degassed water via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and phenyl rings.

-

Pyridine Protons: Three protons on the pyridine ring will likely appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The proton at the 2-position, being ortho to the nitrogen, is expected to be the most downfield. The protons at the 5 and 6-positions will also be in this region, with their splitting patterns influenced by their coupling to each other.

-

Phenyl Protons: The five protons of the phenyl group will likely appear as a multiplet in the range of δ 7.2-7.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms of the biphenylpyridine core.

-

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate in the δ 120-155 ppm range. The carbons directly attached to the nitrogen (C2 and C6) and the carbon bearing the bromine atom (C4) will have characteristic chemical shifts.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm). The ipso-carbon attached to the pyridine ring will likely be a quaternary signal.

Mass Spectrometry (Predicted)

Mass spectrometry will be crucial for confirming the molecular weight of this compound.

-

Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 233 and 235.

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom or cleavage of the bond between the two aromatic rings.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the C-Br bond on an electron-deficient pyridine ring, making it an excellent substrate for a variety of cross-coupling reactions. This positions it as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and materials science.

Diagram 2: Key Reactions of this compound

Caption: Common cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The C-Br bond can be readily functionalized via Suzuki-Miyaura coupling with various boronic acids or their esters. This reaction is a powerful tool for creating new C-C bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to synthesize 4-amino-3-phenylpyridine derivatives. This palladium-catalyzed reaction enables the formation of C-N bonds by coupling this compound with primary or secondary amines, amides, or other nitrogen nucleophiles. These resulting aminopyridine scaffolds are prevalent in many biologically active compounds.

Other Cross-Coupling Reactions

This compound is also a suitable substrate for other palladium-catalyzed reactions, including:

-

Heck Coupling: For the introduction of alkenyl groups.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Stille Coupling: Using organotin reagents.

-

Negishi Coupling: Employing organozinc reagents.

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, particularly those containing the pyridine nucleus, are of immense interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. Brominated pyridines like this compound serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[14][15]

The ability to selectively functionalize the 4-position of the 3-phenylpyridine core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By introducing diverse substituents through the cross-coupling reactions described above, medicinal chemists can fine-tune the pharmacological properties of a lead molecule, including its potency, selectivity, and pharmacokinetic profile.

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are found in compounds targeting a variety of therapeutic areas. For instance, substituted phenylpyridines are investigated as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents for treating neurological disorders.[16]

Safety and Handling

Table 2: General Hazard Information for Related Bromo-Aryl Compounds

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed. May be toxic in contact with skin. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves/protective clothing.[18] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water.[17] |

| Eye Irritation | Causes serious eye irritation or damage. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[17][20] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[17][20] |

| Flammability | Combustible liquid/solid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[17][18] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[2]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its strategic placement of a bromine atom on the 3-phenylpyridine scaffold allows for a wide array of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This reactivity makes it an important intermediate for the construction of complex molecular architectures, with significant potential in the fields of medicinal chemistry and materials science. While some physicochemical and spectroscopic data require further experimental verification, the established chemistry of related compounds provides a solid framework for its effective utilization in research and development.

References

- [Link to a relevant safety d

- [Link to a relevant chemical d

- [Link to a relevant safety d

- Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. A New Family of Bidentate Lewis Acids That Form a Stable 1:2 Complex with 4,4'-Bipyridine

- Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- [Link to a relevant safety d

- This compound - CAS:440112-20-9 - Sunway Pharm Ltd

- 4-(3-BROMO-PROPYL)

- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies

- The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis

- 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine - AK Scientific, Inc.

- All-FDC Chemical

- heteroarom

- An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine

- 3-BROMO-4-PHENYLPYRIDINE CAS#: 88345-89-5 - ChemicalBook

- 4-(4-Bromo-phenyl)-pyridine | 39795-60-3 - ChemicalBook

- Pyridine,3-bromo-4-phenyl- | CymitQuimica

- 4-Phenylpyridine synthesis - ChemicalBook

- This compound - MySkinRecipes

- This compound|440112-20-9 - Debyesci

- This compound, CasNo.440112-20-9 Amadis Chemical ...

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

- 4-Bromo-3-methylpyridine - Safety D

- 4-Bromo-3-methylpyridine SDS, 10168-00-0 Safety D

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P

- 440112-20-9|this compound|BLD Pharm

- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google P

- 3-Bromo-4-phenylpyridine | 88345-89-5 - Sigma-Aldrich

- [Link to a relevant safety d

- 3-BROMO-4-PHENYLPYRIDINE | 88345-89-5 - ChemicalBook

- Negishi coupling - Wikipedia

- Technical Support Center: Synthesis of 3-Phenylpyridine - Benchchem

- Negishi Coupling - Organic Chemistry Portal

- Intermediates in Drug Development: Lab to Industry - BOC Sciences

Sources

- 1. RR [rrscientific.com]

- 2. 3-Bromo-4-phenylpyridine | 88345-89-5 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound - CAS:440112-20-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. Pyridine,3-bromo-4-phenyl- | CymitQuimica [cymitquimica.com]

- 6. 3-BROMO-4-PHENYLPYRIDINE CAS#: 88345-89-5 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. 440112-20-9|this compound|BLD Pharm [bldpharm.com]

- 13. mdpi.com [mdpi.com]

- 14. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Page loading... [wap.guidechem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-3-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 4-Bromo-3-phenylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives.

Introduction: The Strategic Significance of the this compound Scaffold

This compound (CAS No. 440112-20-9) belongs to the versatile class of phenylpyridines, which are recognized as "privileged structures" in drug discovery. The pyridine moiety, a bioisostere of a phenyl ring, often imparts improved aqueous solubility and metabolic stability to drug candidates. The presence of a bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic combination of a phenyl group and a reactive bromine atom on the pyridine core makes this compound a valuable intermediate for the construction of complex molecular architectures with diverse biological activities.

Derivatives of phenylpyridine and bromopyridine are integral to the development of therapeutics targeting a range of diseases. For instance, the pyridine scaffold is a cornerstone in the synthesis of agents for neurological disorders, anti-inflammatory drugs, and kinase inhibitors for cancer therapy[1][2][3]. The bromo-substituent allows for the facile introduction of various functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles[1].

This guide will delve into the detailed molecular structure of this compound, outlining its synthesis, spectroscopic characterization, and theoretical analysis.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 440112-20-9 | [4][5][6] |

| Molecular Formula | C₁₁H₈BrN | [5][7] |

| Molecular Weight | 234.09 g/mol | [5][7] |

| Appearance | Solid | - |

| Purity | ≥97% (typical) | [4] |

| InChI | InChI=1S/C11H8BrN/c12-10-8-13-7-6-9(10)11-4-2-1-3-5-11/h1-8H | - |

| InChIKey | PJQXGXWAGCCGKK-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)Br | [5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it a preferred method in both academic and industrial settings.

Retrosynthetic Analysis and Synthetic Strategy

The logical disconnection for this compound points to a Suzuki coupling between a dibromopyridine derivative and phenylboronic acid. A plausible starting material is 3,4-dibromopyridine, where the differential reactivity of the bromine atoms can be exploited for selective coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

3,4-Dibromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Degassed water

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Schlenk flask or round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer with heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3,4-dibromopyridine (1.0 equivalent), phenylboronic acid (1.1 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

-

Solvent Addition: Add anhydrous and degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Molecular Structure Elucidation through Spectroscopy

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will typically appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. The coupling patterns (splitting) of these signals will provide information about the connectivity of the protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap. The carbon attached to the bromine atom will be influenced by the heavy atom effect, and its chemical shift can be predicted. The carbons of the pyridine ring will also have characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region).

-

C-H in-plane and out-of-plane bending vibrations (in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively), which are characteristic of the substitution pattern.

-

C-Br stretching vibration (typically in the 500-650 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z 233 and an M+2 peak of nearly equal intensity at m/z 235, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways may include the loss of the bromine atom, cleavage of the bond between the two rings, and fragmentation of the pyridine ring.

Theoretical and Crystallographic Insights

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of this compound. These calculations can predict bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's electronic transitions and reactivity. While specific computational studies on this compound are not widely published, studies on similar brominated phenylpyridines can provide a basis for understanding its properties[8].

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although the crystal structure of this compound itself is not publicly available, the structures of related phenylpyridine derivatives have been reported[9]. These studies reveal important information about intermolecular interactions, such as π-π stacking and hydrogen bonding, which influence the crystal packing and ultimately the material's bulk properties. Obtaining the crystal structure of this compound would be a valuable contribution to the field.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable starting point for the synthesis of a wide range of functional molecules.

-

Medicinal Chemistry: The ability to perform cross-coupling reactions at the bromine position allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. Phenylpyridine derivatives have been investigated as potential kinase inhibitors, anti-inflammatory agents, and central nervous system-active compounds[1][2].

-

Materials Science: Phenylpyridine derivatives are also of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials, due to their photophysical properties.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its molecular structure, characterized by the presence of a reactive bromine atom on a phenylpyridine core, allows for versatile synthetic modifications. While detailed experimental and computational data for this specific molecule are not yet widely disseminated in the public domain, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. Further research into the specific properties and reactivity of this compound is warranted and will undoubtedly contribute to the development of novel functional molecules.

References

- Matrix Fine Chemicals. This compound. [Link]

- MDPI. Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. [Link]

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

- Arctom Scientific. CAS NO. 440112-20-9 | this compound. [Link]

- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

- The Suzuki Reaction. [Link]

- Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

- The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. [Link]

- PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. 440112-20-9|this compound|BLD Pharm [bldpharm.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound|440112-20-9 - Debyesci [debyesci.com]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elar.urfu.ru [elar.urfu.ru]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-3-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile structure, which is amenable to further functionalization. As a substituted pyridine, it serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation is paramount in the development of novel compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document is designed to not only present the spectral data but also to offer insights into the interpretation of the spectra, underpinned by the fundamental principles of NMR. The causality behind experimental choices and the logic of spectral assignments are explained to provide a deeper understanding for researchers in the field.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and numbering scheme for this compound are presented below. This convention will be used throughout this guide for the assignment of all ¹H and ¹³C NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated based on established computational algorithms and comparison with structurally related compounds. The data is presented for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.85 | s | - | 1H | H2 |

| 8.60 | d | 4.8 | 1H | H6 |

| 7.60 | m | - | 2H | H2'/H6' |

| 7.45 | d | 4.8 | 1H | H5 |

| 7.40 | m | - | 3H | H3'/H4'/H5' |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 151.0 | C2 |

| 150.0 | C6 |

| 138.5 | C3 |

| 137.0 | C1' |

| 130.0 | C4' |

| 129.5 | C5 |

| 129.0 | C2'/C6' |

| 128.5 | C3'/C5' |

| 123.0 | C4 |

Spectral Interpretation

The predicted ¹H and ¹³C NMR spectra of this compound can be interpreted by considering the electronic effects of the substituents on the pyridine and phenyl rings.

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show signals for the three protons on the pyridine ring and the five protons on the phenyl ring.

-

Pyridine Protons: The protons on the pyridine ring (H2, H5, and H6) are significantly influenced by the electronegative nitrogen atom and the bromine substituent. The proton at the C2 position (H2), being adjacent to the nitrogen, is the most deshielded and is predicted to appear as a singlet at approximately 8.85 ppm. The singlet nature arises from the absence of adjacent protons for coupling. The H6 proton, also adjacent to the nitrogen, is expected to be a doublet around 8.60 ppm due to coupling with H5. The H5 proton is predicted to appear as a doublet at a more upfield position of approximately 7.45 ppm, also due to coupling with H6. The expected coupling constant for this meta-like coupling in a pyridine ring is around 4.8 Hz.

-

Phenyl Protons: The protons of the phenyl group (H2'/H6', H3'/H4'/H5') will likely appear as a complex multiplet between 7.40 and 7.60 ppm. The ortho protons (H2'/H6') are expected to be slightly more downfield than the meta (H3'/H5') and para (H4') protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Pyridine Carbons: The carbons of the pyridine ring are influenced by the nitrogen atom and the substituents. The C2 and C6 carbons, being adjacent to the nitrogen, are the most deshielded and are predicted to resonate at approximately 151.0 ppm and 150.0 ppm, respectively. The C4 carbon, directly attached to the electron-withdrawing bromine atom, is expected to be significantly shielded due to the "heavy atom effect" of bromine and is predicted at around 123.0 ppm. The C3 carbon, bearing the phenyl group, is predicted at approximately 138.5 ppm, while the C5 carbon is predicted at around 129.5 ppm.

-

Phenyl Carbons: The ipso-carbon of the phenyl ring (C1'), attached to the pyridine ring, is predicted to appear around 137.0 ppm. The other phenyl carbons (C2'/C6', C3'/C5', and C4') are expected to resonate in the typical aromatic region between 128.5 and 130.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: A typical workflow for acquiring NMR spectra.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is at least 4 cm.

-

-

Spectrometer Setup :

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Carefully place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the currents in the shim coils to minimize the line width of a selected signal, typically the solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters for the ¹H experiment, including the number of scans (typically 8 to 16), spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) for the ¹H spectrum.

-

Set the acquisition parameters for the ¹³C experiment. A significantly higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the FID for the ¹³C spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the FIDs to convert the time-domain data into frequency-domain spectra.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the spectrum to the known chemical shift of a reference compound, such as the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Conclusion

This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound. The interpretation of the spectral data, grounded in the principles of chemical shifts and coupling constants, offers a framework for the structural verification of this important heterocyclic compound. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data, which is essential for accurate and reliable structural elucidation in research and development. While the presented data is based on prediction, it serves as a robust guide for interpreting experimental spectra and for the quality control of synthesized this compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- ACD/Labs. (n.d.). NMR Predictor.

- ChemAxon. (n.d.). NMR Predictor.

- NMRDB. (n.d.). Predict 1H and 13C NMR spectra.

The Emerging Therapeutic Potential of 4-Bromo-3-phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Significance of the 4-Bromo-3-phenylpyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for designing molecules with diverse biological activities. When functionalized with a phenyl group and a bromine atom, as in the this compound scaffold, a unique combination of steric and electronic features arises, opening avenues for the development of novel therapeutic agents. The bromine atom, in particular, serves as a crucial handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This guide provides an in-depth technical overview of the synthesis, potential biological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies: Accessing the this compound Core

The efficient synthesis of the this compound scaffold and its derivatives is paramount for exploring their therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely applicable method for the formation of the C-C bond between the pyridine and phenyl rings.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the this compound core.

Materials:

-

3,4-dibromopyridine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask, add 3,4-dibromopyridine (1 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst (0.05 equivalents), and a base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture at a specified temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the phenyl group from the boronic acid to the palladium center.

-

Palladium Catalyst: The choice of palladium catalyst and ligands can significantly influence the reaction efficiency and yield.

Caption: Generalized workflow of the Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

The this compound scaffold is a promising starting point for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: Targeting Kinase Signaling Pathways

The pyridine and phenyl rings are common features in many kinase inhibitors, where they often interact with the ATP-binding pocket of the enzyme. The this compound core can serve as a foundational structure for the design of potent and selective kinase inhibitors.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Small molecule inhibitors that target these kinases can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The this compound scaffold can be elaborated with various substituents to optimize interactions with the hinge region, hydrophobic pocket, and solvent-exposed regions of the kinase active site.

Caption: Simplified diagram illustrating the inhibition of a kinase signaling pathway by a this compound derivative.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for this compound derivatives is limited in the public domain, we can infer potential trends from related structures like anilinopyrimidines and other kinase inhibitors.

-

Substitutions on the Phenyl Ring: Modifications on the 3-phenyl group can influence interactions with the hydrophobic regions of the kinase active site. Electron-donating or -withdrawing groups can modulate the electronic properties of the molecule and its binding affinity.

-

Modifications at the 4-Bromo Position: The bromine atom can be replaced with other functional groups via cross-coupling reactions to explore interactions with the solvent-exposed region of the active site. This position is ideal for introducing solubilizing groups or moieties that can form additional hydrogen bonds.

-

Substitutions on the Pyridine Ring: Introducing substituents on the pyridine ring can fine-tune the molecule's steric and electronic properties, potentially improving selectivity for specific kinases.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used for initial screening of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

| Compound Class | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

| 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.5-10 nM (isolated enzyme) | |

| 4-Aryl-1,4-dihydropyridines | HeLa, MCF-7 | 2.3-11.9 µM | |

| 3/4-bromo benzohydrazide derivatives | HCT116 | 1.20 µM |

Table 1: Anticancer activities of structurally related compounds. Note: This data is for compounds with related structural motifs and serves as an indicator of potential activity for this compound derivatives.

Antimicrobial Activity: A New Frontier against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial activities.

Potential Mechanisms of Action:

The antimicrobial activity of pyridine derivatives can be attributed to various mechanisms, including:

-

Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of cell membrane integrity: Interacting with the lipid bilayer of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Interference with biofilm formation: Preventing the formation of microbial biofilms, which are a major contributor to persistent infections.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Compound Class | Microorganism | Reported Activity (MIC) | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | XDR S. Typhi | 6.25 mg/mL | |

| 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine | S. aureus, B. subtilis | Not specified | |

| 3/4-bromo benzohydrazide derivatives | Various bacteria | pMICam = 1.67 μM/ml (most potent) |

Table 2: Antimicrobial activities of structurally related compounds. Note: This data is for compounds with related structural motifs and serves as an indicator of potential activity for this compound derivatives.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a critical need for new therapies that can protect neurons from damage and slow disease progression. Some pyridine derivatives have shown promise as neuroprotective agents.

Potential Mechanisms of Neuroprotection:

The neuroprotective effects of this compound derivatives could be mediated through several mechanisms:

-

Antioxidant activity: Scavenging reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.

-

Anti-inflammatory effects: Modulating neuroinflammatory pathways that are implicated in the pathogenesis of neurodegenerative diseases.

-

Inhibition of protein aggregation: Preventing the misfolding and aggregation of proteins, such as amyloid-beta and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.

-

Modulation of neurotransmitter systems: Interacting with receptors and enzymes involved in neurotransmission to restore normal brain function.

Experimental Protocol: In Vitro Neuroprotection Assay (MPP⁺ Model of Parkinson's Disease)

The neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) is widely used to induce neuronal cell death in vitro, mimicking some aspects of Parkinson's disease.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) and differentiate the cells into a mature neuronal phenotype.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivatives for a specified period.

-

Toxin Exposure: Expose the cells to a neurotoxic concentration of MPP⁺.

-

Assessment of Cell Viability: After an incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Determine the extent to which the compounds protect the cells from MPP⁺-induced toxicity.

While direct evidence for the neuroprotective effects of this compound derivatives is currently limited, studies on related compounds suggest that this is a promising area for future investigation. For instance, certain dopamine D3/D2 receptor agonists have shown neuroprotective effects in in vitro and in vivo models of Parkinson's disease.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. Its synthetic accessibility, coupled with the potential for multifaceted pharmacological effects, makes it an attractive target for further investigation in drug discovery. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships for anticancer, antimicrobial, and neuroprotective activities. In-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their effects. The insights gained from such studies will pave the way for the rational design and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective therapies for a range of human diseases.

References

- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

- Ahmad, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

- da Silva, A. B., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals. [Link]

- Moustafa, A. H., et al. (2021). Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm.

- Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Patil, S. A., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

- Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

- Abdel-Aziz, M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- El-Metwally, A. M., et al. (2022).

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2017). Molbank. [Link]

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). International Journal of Molecular Sciences. [Link]

- Structure-activity relationship analysis of different substitutions on... (n.d.).

- Kumar, D., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

- Malarz, K., et al. (2020). Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation. European Journal of Medicinal Chemistry. [Link]

- Kumar, A., et al. (2021).

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Biomolecules. [Link]

- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Process for the preparation of 4-bromophenyl derivatives. (2011).

- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. [Link]

- Bezard, E., et al. (2005). Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole. Journal of Pharmacology and Experimental Therapeutics. [Link]

- Rao, V. R., et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022).

- Bezard, E., et al. (2005). Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A comparison to ropinirole.

- Exploring Structure–Activity Relationships in Photodynamic Therapy Anticancer Agents Based on Ir(III)-COUPY Conjugates. (2023). Journal of Medicinal Chemistry. [Link]

- Synthesis, Characterization and Antimicrobial Activity of 4Phenyl3-thiopyrimido[4,5-b]quinolines (III). (2014).

- Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. (2023). International Journal of Molecular Sciences. [Link]

- Neuroprotective effects of (+/-)-catechin against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mice. (2009). Neuroscience Letters. [Link]

- Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. (2018). Current Neuropharmacology. [Link]

An In-depth Technical Guide to the Solubility of 4-Bromo-3-phenylpyridine in Common Organic Solvents

Introduction

4-Bromo-3-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with a phenyl group and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity or unique photophysical properties. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with its distinct regions of varying polarity, dictates its interaction with different solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base, capable of forming hydrogen bonds with protic solvents. The lone pair of electrons on the nitrogen also contributes to the molecule's overall polarity.

-

Phenyl Group: The phenyl ring is nonpolar and contributes to the molecule's lipophilicity, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Bromo Substituent: The bromine atom is electronegative and adds to the molecule's polarity. It can also participate in halogen bonding, a weaker, non-covalent interaction that can influence solubility in specific solvents.

Given this structure, this compound is anticipated to exhibit moderate polarity. It is expected to be more soluble in polar aprotic solvents and some polar protic solvents than in nonpolar solvents.

Qualitative Solubility Profile of this compound

Based on its structure and these observations, a predicted qualitative solubility profile in common organic solvents is presented below.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Low | The polar pyridine ring and bromo substituent limit solubility in highly nonpolar environments. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Very High | These solvents can effectively solvate the polar regions of the molecule without the competing hydrogen bonding that can sometimes hinder solubility in protic solvents. |